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Introduction

Guretolimod (DSP-0509) is a novel, systemically administered Toll-like receptor 7 (TLR7)
agonist that has demonstrated promising anti-tumor activity in preclinical models, particularly
when used in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies. By
activating TLR7, Guretolimod stimulates the innate immune system, leading to the production
of type | interferons and pro-inflammatory cytokines. This, in turn, enhances the adaptive
immune response, characterized by the activation and proliferation of cytotoxic T lymphocytes
(CTLs) and a shift in the tumor microenvironment from an immunosuppressive to an
immunogenic state. The combination of Guretolimod with anti-PD-1 therapy has been shown
to synergistically enhance anti-tumor immunity, offering a potential therapeutic strategy for
patients with advanced solid tumors, including those resistant to immune checkpoint inhibition
alone.

These application notes provide a detailed overview of the preclinical and clinical protocols for
the combination therapy of Guretolimod and an anti-PD-1 antibody. The information is
intended to guide researchers and drug development professionals in designing and executing
studies to further evaluate this promising therapeutic approach.

Signaling Pathway and Mechanism of Action
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Guretolimod, as a TLR7 agonist, primarily acts on antigen-presenting cells (APCs) such as
dendritic cells (DCs) and macrophages within the tumor microenvironment. Upon binding to
TLR7 in the endosome, Guretolimod initiates a MyD88-dependent signaling cascade, leading
to the activation of transcription factors like NF-kB and IRF7. This results in the production of
type | interferons (IFN-a/f3) and pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-a). These
cytokines promote the maturation and activation of DCs, enhancing their ability to present
tumor antigens to T cells. The subsequent activation and proliferation of tumor-specific CD8+ T
cells are crucial for direct tumor cell killing.

Anti-PD-1 antibodies, on the other hand, block the interaction between the PD-1 receptor on
activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This
interaction normally leads to T-cell exhaustion and immune evasion by the tumor. By inhibiting
this checkpoint, anti-PD-1 therapy reinvigorates exhausted T cells, allowing them to exert their
cytotoxic function.

The combination of Guretolimod and anti-PD-1 therapy creates a synergistic effect.
Guretolimod "inflames" the tumor microenvironment, increasing the infiltration and activation
of T cells, while the anti-PD-1 antibody ensures that these T cells remain active and are not
suppressed by the PD-1/PD-L1 axis.
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Caption: Signaling pathway of Guretolimod and anti-PD-1 combination therapy.
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Preclinical Data Summary

The following tables summarize the key findings from preclinical studies of Guretolimod in
combination with an anti-PD-1 antibody in syngeneic mouse models.

Table 1: In Vivo Anti-Tumor Efficacy

Treatment Dosage and Tumor Growth

Mouse Model o ) o Reference
Group Administration Inhibition (TGI)

CT26 (colorectal _

) Vehicle - - [1]
carcinoma)
. 5 mgl/kg, IV, N

Guretolimod Significant [2]

weekly

] 200 p g/mouse o
Anti-PD-1 Ab ) Minimal [3]
IP, twice weekly

Guretolimod + Synergistic and
) As above o [1][2]
Anti-PD-1 Ab significant
4T1 (breast )
Vehicle - - [1]
cancer)
) 5 mg/kg, IV, o
Guretolimod Not significant [1]
weekly

) 200 p g/mouse o
Anti-PD-1 Ab ) Not significant [1]
IP, twice weekly

Guretolimod +

] As above Significant [1]
Anti-PD-1 Ab

Table 2: Immunophenotyping of Tumor Microenvironment (TME)
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Biomarker Treatment Group Change in TME Reference
Guretolimod + Anti- S
CD8+ T Cells t Increased infiltration  [2]
PD-1 Ab
) ) 1 Increased
Effector Memory T Guretolimod + Anti- o
population in blood [2]
Cells (CD44+CD62L-) PD-1Ab
and tumor
Polymorphonuclear
Myeloid-Derived Guretolimod + Anti- | Decreased o
Suppressor Cells PD-1 Ab frequency
(PMN-MDSCs)
Regulatory T cells Guretolimod + Anti- | Decreased 3]
(Tregs) PD-1 Ab infiltration
) Guretolimod + Anti- 1 Increased
M1-like Macrophages ) [3]
PD-1 Ab population
Table 3: Gene Expression Analysis in the TME
Change in
Gene Treatment
) Gene Key Genes Reference
Signature Group .
Expression
. Ifng, Cxcl9,
) Guretolimod + )
IFN-y Signature i 1 Upregulation Cxcl10, Gzmb, [1][3]
Anti-PD-1 Ab
Prfl
T-cell Function Guretolimod + o
) t Activation Cd28, Icos [3]
Pathway Anti-PD-1 Ab
Antigen )
) Guretolimod + o Genes related to
Presentation ) t Activation [2]
Anti-PD-1 Ab MHC
Pathway
Experimental Protocols
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Preclinical In Vivo Efficacy Study

This protocol outlines a representative in vivo efficacy study in a syngeneic mouse model.

Click to download full resolution via product page

Caption: Experimental workflow for preclinical in vivo efficacy study.

1. Animal Model:

e Species: BALB/c mice (for CT26 or 4T1 models)

e Age: 6-8 weeks

e Cell Line: CT26 (colorectal carcinoma) or 4T1 (breast cancer)

e Implantation: Subcutaneously inject 1 x 1076 CT26 or 1 x 1075 4T1 cells in 100 pL of PBS
into the right flank of each mouse.

2. Treatment Groups (n=10 mice per group):

» Vehicle Control

¢ Guretolimod (DSP-0509) monotherapy

e Anti-PD-1 antibody monotherapy

e Guretolimod + Anti-PD-1 antibody combination therapy
3. Dosing and Administration:

e Guretolimod (DSP-0509): 5 mg/kg, administered intravenously (IVV) once weekly.
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e Anti-PD-1 Antibody: 200 pu g/mouse (approximately 10 mg/kg), administered intraperitoneally
(IP) twice weekly. A commonly used clone is RMP1-14.

» Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150
mm3.

4. Monitoring:

e Measure tumor volume with calipers every 2-3 days. Tumor volume (mm?3) = (length x width?)
/2.

» Monitor body weight and general health of the mice.
o Euthanize mice when tumor volume exceeds 2000 mm? or at a pre-defined study endpoint.
5. Endpoint Analysis:

o At the end of the study, collect tumors and spleens for biomarker analysis.

Flow Cytometry for Imnmunophenotyping of Tumor-
Infiltrating Lymphocytes (TILS)

1. Sample Preparation:
o Excise tumors and mechanically dissociate them into a single-cell suspension.

o Use a gentle enzymatic digestion (e.g., with collagenase and DNase) to further dissociate
the tissue.

« Filter the cell suspension through a 70 pum cell strainer.

o Perform red blood cell lysis if necessary.

o Count viable cells using a hemocytometer and trypan blue exclusion.
2. Staining Protocol:

» Resuspend 1-2 x 10”6 cells in FACS buffer (PBS with 2% FBS).
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Block Fc receptors with an anti-CD16/32 antibody.

Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30

minutes at 4°C in the dark.

Wash the cells with FACS buffer.

For intracellular staining (e.qg., for FoxP3 and Granzyme B), fix and permeabilize the cells

using a commercial kit according to the manufacturer's instructions.

Stain for intracellular markers for 30 minutes at 4°C in the dark.

Wash the cells and resuspend in FACS buffer for acquisition.

. Representative Flow Cytometry Panel:

Marker Fluorochrome Cell Type

CD45 BUV395 Leukocytes

CD3 APC-Cy7 T cells

CD4 PE-Cy7 Helper T cells

CD8 PerCP-Cy5.5 Cytotoxic T cells

FoxP3 Alexa Fluor 488 Regulatory T cells

CD44 BV605 Memory T cells

CD62L BV711 Naive/Central Memory T cells
PD-1 PE Exhausted/Activated T cells
Granzyme B Alexa Fluor 647 Cytotoxic cells

CD11b Bv421 Myeloid cells

Ly6G FITC Neutrophils/PMN-MDSCs
Ly6C APC Monocytes/Monocytic MDSCs
F4/80 BV510 Macrophages
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. Data Acquisition and Analysis:

Acquire data on a multi-color flow cytometer.
Analyze the data using appropriate software (e.g., FlowJo).

Gate on live, singlet, CD45+ cells to identify immune cell populations.

Gene Expression Analysis

1

. RNA Extraction:

Homogenize tumor tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit,
Qiagen).

Assess RNA gquality and quantity using a spectrophotometer (e.g., NanoDrop) and a
bioanalyzer.

. Quantitative Real-Time PCR (qRT-PCR):

Synthesize cDNA from total RNA using a reverse transcription Kkit.

Perform gRT-PCR using a SYBR Green or TagMan-based assay with gene-specific primers
for the IFN-y signature genes (Ifng, Cxcl9, Cxcl10, Gzmb, Prfl) and a housekeeping gene
(e.g., Gapdh).

Calculate the relative gene expression using the AACt method.

. RNA Sequencing (RNA-seq) (for broader analysis):

Prepare sequencing libraries from the extracted RNA.
Perform next-generation sequencing.

Analyze the sequencing data to identify differentially expressed genes and perform pathway
analysis.

Clinical Protocol (Based on NCT03416335)
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Trial Design: A Phase 1/2, open-label, dose-escalation and expansion study of Guretolimod
(DSP-0509) as a single agent and in combination with pembrolizumab in patients with
advanced solid tumors.[4]

Patient Population: Patients with metastatic or unresectable solid tumors who have progressed
on or are refractory to standard therapies, including prior immune checkpoint inhibitor therapy.

[4]
Treatment Regimen:

o Dose Escalation: Guretolimod administered intravenously every 2 weeks in combination
with pembrolizumab (200 mg every 3 weeks or 400 mg every 6 weeks).[3][4]

e Dose Expansion: At the recommended Phase 2 dose (RP2D) of Guretolimod in
combination with pembrolizumab.[3]

Biomarker Analysis:
o Pharmacodynamics: Assessment of cytokine levels (e.g., IFN-a) in peripheral blood.[1]

« Immunophenotyping: Flow cytometry analysis of peripheral blood mononuclear cells
(PBMCs) to characterize changes in immune cell populations.

o Tumor Biopsies: Pre- and on-treatment tumor biopsies for analysis of the tumor
microenvironment, including immune cell infiltration and gene expression profiling (e.g., IFN-
y signature).[4]

Conclusion

The combination of Guretolimod with an anti-PD-1 antibody represents a promising
immunotherapeutic strategy with a strong preclinical rationale. The provided protocols and data
summary serve as a valuable resource for researchers and clinicians working to further
elucidate the potential of this combination therapy in the treatment of cancer. Rigorous
preclinical and clinical investigation, with a focus on comprehensive biomarker analysis, will be
crucial in identifying the patient populations most likely to benefit from this approach and in
optimizing its therapeutic application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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